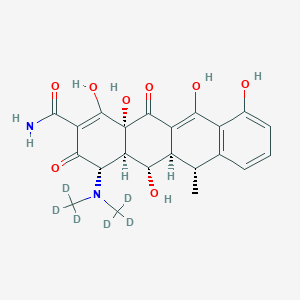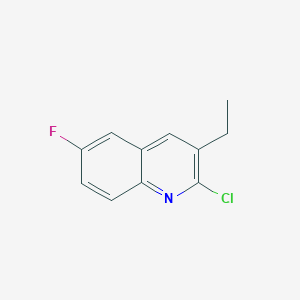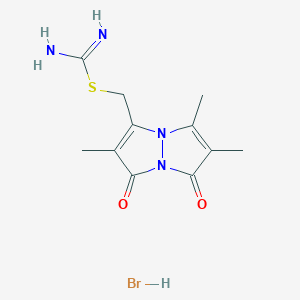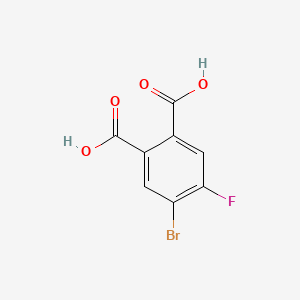
3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is of interest due to its potential biological activities and its role as a building block for more complex chemical structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. One common method includes the cyclization of 3-methoxy-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The purification process often involves crystallization or recrystallization to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
科学的研究の応用
3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-Amino-5-phenylpyrazole: Lacks the methoxy and methyl groups, which may affect its biological activity and chemical reactivity.
3-Amino-5-(4-methoxyphenyl)pyrazole: Similar structure but without the methyl group, leading to different steric and electronic properties.
3-Amino-5-(3-methylphenyl)pyrazole: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H14ClN3O |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-3-4-8(5-10(7)15-2)9-6-11(12)14-13-9;/h3-6H,1-2H3,(H3,12,13,14);1H |
InChIキー |
MCNDBIBTCLQNCI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)




![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)


![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
